3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene
CAS No.:
Cat. No.: VC17688911
Molecular Formula: C14H24O
Molecular Weight: 208.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H24O |
|---|---|
| Molecular Weight | 208.34 g/mol |
| IUPAC Name | 3-propan-2-yl-7-oxaspiro[5.6]dodec-9-ene |
| Standard InChI | InChI=1S/C14H24O/c1-12(2)13-6-9-14(10-7-13)8-4-3-5-11-15-14/h3,5,12-13H,4,6-11H2,1-2H3 |
| Standard InChI Key | HBPIPAHDBANNSG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1CCC2(CCC=CCO2)CC1 |
Introduction
3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dodecane backbone with a seven-membered oxaspiro ring and an isopropyl group attached at the third position. It is classified as an ether due to the presence of an oxygen atom within its cyclic structure. The CAS number for this compound is reported as 2060050-07-7 by some sources, although another CAS number, 2060059-08-5, is also associated with it in different contexts .
Synthesis Methods
The synthesis of 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene typically involves cyclization reactions of suitable precursors under controlled conditions. Common synthetic routes include the use of Lewis acids to facilitate the formation of the spirocyclic structure from appropriate precursors. An example procedure might involve the treatment of a substituted alkene with a Lewis acid, followed by careful monitoring of temperature and reaction time to achieve the desired product in good yield.
Biological Activities and Potential Applications
Research indicates that 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene exhibits various biological activities, including potential antimicrobial and anticancer properties. Its unique structure allows for interactions with specific enzymes and receptors, which may modulate biological pathways. Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Treatment of infections |
| Anticancer | Cancer therapy development |
Chemical Reactions and Stability
3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene can participate in various chemical reactions typical for spiro compounds. These reactions should be conducted with care, as the unique structure may lead to unexpected reactivity patterns. For instance, when subjected to strong acids or bases, it may rearrange or decompose.
Analytical Techniques
The compound’s structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS). These methods provide insights into its connectivity and confirm the integrity of the synthesized product.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene, including 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene and 3-Methyl-7-oxaspiro[5.6]dodec-9-ene. The uniqueness of 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene lies in its specific ring size and the inclusion of the spiro oxygen atom, which imparts distinct chemical and physical properties compared to similar compounds.
| Compound Name | Key Features |
|---|---|
| 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene | Different substitution pattern |
| 3-Methyl-7-oxaspiro[5.6]dodec-9-ene | Lacks propan group at position 3 |
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